![molecular formula C21H21NO3S B4119338 1-[(4-ethoxy-1-naphthyl)sulfonyl]-2-methylindoline](/img/structure/B4119338.png)
1-[(4-ethoxy-1-naphthyl)sulfonyl]-2-methylindoline
Overview
Description
Scientific Research Applications
- Polycarbazole Derivatives : This compound belongs to the carbazole family, which includes nitrogen-containing aromatic heterocyclic conducting polymers. These derivatives exhibit excellent optoelectronic properties, high charge carrier mobility, and morphological stability. Researchers have explored their use in nanodevices, rechargeable batteries, and electrochemical transistors .
- Photovoltaics : Carbazole-based materials have been studied for their photoconductive properties. For instance, poly(N-vinyl carbazole) (PVK) shows promise in white organic LEDs, insulation technologies, and dye-sensitized photovoltaic cells combined with titanium dioxide (TiO~2~) .
- Molecular Docking Studies : Researchers have investigated related naphthoquinone derivatives for their interactions with the epidermal growth factor receptor (EGFR) tyrosine. These studies provide insights into potential applications in cancer therapy and drug design .
- Protodeboronation Reactions : While not directly related to the compound you mentioned, protodeboronation reactions are essential in organic synthesis. They allow the conversion of pinacol boronic esters into valuable building blocks. Although this specific compound is not mentioned, understanding protodeboronation chemistry contributes to broader synthetic applications .
Organic Electronics and Optoelectronics
Medicinal Chemistry
Organic Synthesis
properties
IUPAC Name |
1-(4-ethoxynaphthalen-1-yl)sulfonyl-2-methyl-2,3-dihydroindole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO3S/c1-3-25-20-12-13-21(18-10-6-5-9-17(18)20)26(23,24)22-15(2)14-16-8-4-7-11-19(16)22/h4-13,15H,3,14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVQZFWGCCQMWRA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3C(CC4=CC=CC=C43)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Ethoxynaphthyl)sulfonyl]-2-methylindoline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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